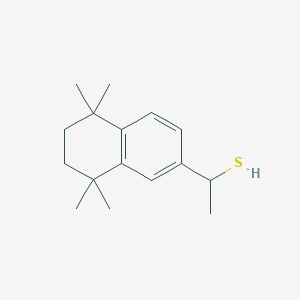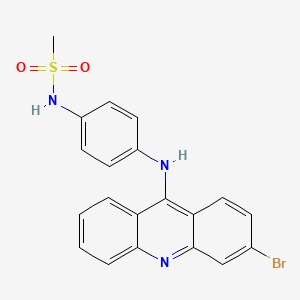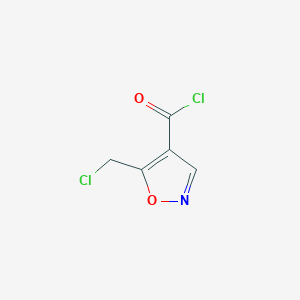![molecular formula C17H32O4Si3 B13949253 Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55334-62-8](/img/structure/B13949253.png)
Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C14H24O3Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to the benzene ring and an ester group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of benzeneacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Benzeneacetic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzeneacetic acid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester involves its interaction with various molecular targets. The trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. The ester group can undergo hydrolysis to release the active benzeneacetic acid, which can then participate in further chemical or biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to the presence of two trimethylsilyl groups on the benzene ring, which provides enhanced stability and reactivity compared to similar compounds. This structural feature allows for selective reactions and makes it a valuable reagent in various chemical processes.
Propiedades
Número CAS |
55334-62-8 |
|---|---|
Fórmula molecular |
C17H32O4Si3 |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
trimethylsilyl 2-[2,5-bis(trimethylsilyloxy)phenyl]acetate |
InChI |
InChI=1S/C17H32O4Si3/c1-22(2,3)19-15-10-11-16(20-23(4,5)6)14(12-15)13-17(18)21-24(7,8)9/h10-12H,13H2,1-9H3 |
Clave InChI |
NLTJSNRUCPSKFR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)CC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


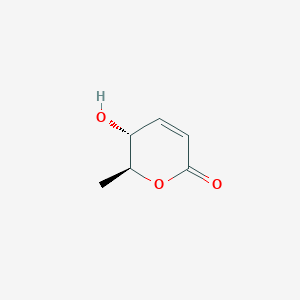
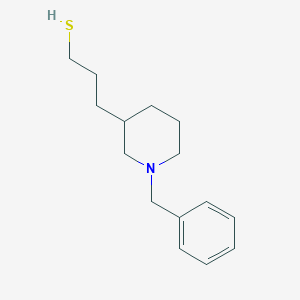
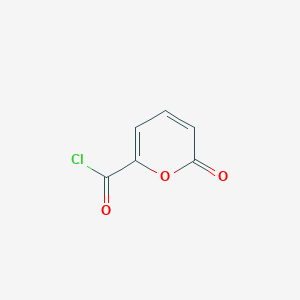

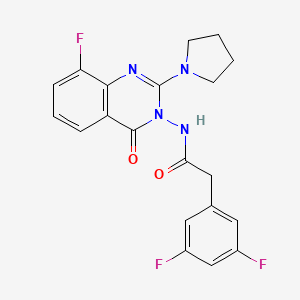
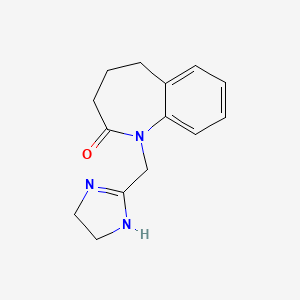

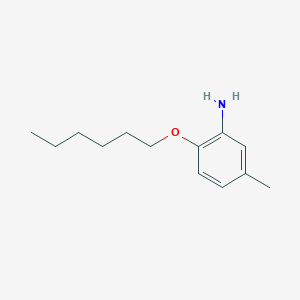
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
